molecular formula C9H17NOS B7544785 N-cyclohexyl-2-methylsulfanylacetamide

N-cyclohexyl-2-methylsulfanylacetamide

Cat. No.: B7544785
M. Wt: 187.30 g/mol
InChI Key: LVWQSKJEEGBWQB-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-methylsulfanylacetamide is a synthetic acetamide derivative characterized by a cyclohexylamine group linked to an acetamide backbone substituted with a methylsulfanyl (-S-CH₃) moiety at the α-carbon position. The compound’s core structure aligns with research trends focused on acetamide derivatives for studying protein interactions and crystallographic behavior .

Properties

IUPAC Name

N-cyclohexyl-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NOS/c1-12-7-9(11)10-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWQSKJEEGBWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Activated Acid Derivatives

A common approach involves reacting cyclohexylamine with 2-methylsulfanylacetyl chloride. This method mirrors the amidation techniques used in synthesizing N-methylacetamide, where carboxylic acids are activated to acyl chlorides for nucleophilic attack by amines.

Reaction Equation :

2-Methylsulfanylacetic acid+SOCl22-Methylsulfanylacetyl chloride+HCl+SO2\text{2-Methylsulfanylacetic acid} + \text{SOCl}2 \rightarrow \text{2-Methylsulfanylacetyl chloride} + \text{HCl} + \text{SO}2
2-Methylsulfanylacetyl chloride+CyclohexylamineThis compound+HCl\text{2-Methylsulfanylacetyl chloride} + \text{Cyclohexylamine} \rightarrow \text{this compound} + \text{HCl}

Conditions :

  • Thionyl chloride (SOCl2_2) is used for acid activation at 60–70°C for 3 hours.

  • Cyclohexylamine is added dropwise at 0–5°C to minimize side reactions.

Yield : ~85–90% after recrystallization from ethanol.

Base-Catalyzed Condensation of 2-Methylsulfanylacetic Acid

Adapting methods from sulfenamide synthesis, this route employs inorganic bases (e.g., NaOH) to deprotonate 2-methylsulfanylacetic acid, facilitating direct reaction with cyclohexylamine.

Reaction Equation :

2-Methylsulfanylacetic acid+CyclohexylamineNaOHThis compound+H2O\text{2-Methylsulfanylacetic acid} + \text{Cyclohexylamine} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}_2\text{O}

Optimization Insights :

  • Catalyst Loading : 10% NaOH (w/w of acid) maximizes yield.

  • Temperature : 80–85°C for 2 hours ensures complete conversion.

  • Solvent : Water is used for its economic and environmental benefits, though ethanol improves solubility.

Yield : 92–95% with 0.2% residual acid.

Coupling Reagent-Mediated Amidation

Modern peptide coupling agents like HBTU or EDCl enable efficient amide bond formation under mild conditions. This method avoids harsh acid chlorides and is scalable for sensitive substrates.

Procedure :

  • 2-Methylsulfanylacetic acid (1 eq), cyclohexylamine (1.1 eq), and HBTU (1.05 eq) are dissolved in DMF.

  • The reaction is stirred at 25°C for 12 hours.

  • Workup includes aqueous extraction and column chromatography.

Yield : 88–90% with >99% purity.

Reaction Optimization and Parameter Analysis

Temperature and Catalytic Effects

Comparative studies reveal that base-catalyzed methods achieve higher yields at elevated temperatures (80–85°C) but require careful pH control to prevent decomposition of the methylsulfanyl group. In contrast, coupling reagents perform optimally at ambient temperatures, reducing energy costs.

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentTemperature (°C)Yield (%)Purity (%)
Nucleophilic SubstitutionSOCl2_20–7085–9098.5
Base-CatalyzedNaOH80–8592–9599.2
Coupling ReagentHBTU2588–9099.8

Solvent and Stoichiometry

  • Water vs. Organic Solvents : Aqueous systems reduce flammability risks but may limit solubility. Ethanol increases reactant miscibility, enhancing reaction rates by 15–20%.

  • Molar Ratios : A 1:1.1 (acid:amine) ratio minimizes excess reagent waste while ensuring complete conversion.

Purification and Industrial Scalability

Crystallization and Filtration

Post-reaction mixtures are cooled to 15–20°C, inducing crystallization. Washing with cold water removes residual catalysts (e.g., NaOH). Industrial-scale processes employ continuous filtration systems to achieve throughputs of >100 kg/day.

Distillation for Byproduct Removal

Vacuum distillation (0.096 MPa) at 125–135°C effectively separates unreacted cyclohexylamine for reuse, aligning with methods from N-methylacetamide production .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-cyclohexyl-2-methylsulfanylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methylsulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between N-cyclohexyl-2-methylsulfanylacetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structural Features Key Properties/Interactions
This compound C₉H₁₇NOS 187.3 (calculated) Methylsulfanyl Chair cyclohexyl; α-S-CH₃ Moderate lipophilicity; inferred H-bonding
N-Cyclohexyl-2-hydroxyacetamide C₈H₁₅NO₂ 157.21 Hydroxy (-OH) Chair cyclohexyl; α-OH High solubility due to polar -OH group
N-Cyclohexyl-2-(phenylsulfanyl)acetamide C₁₄H₁₉NOS 249.37 Phenylsulfanyl Chair cyclohexyl; bulky aryl-S- Enhanced lipophilicity; steric hindrance
N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide C₁₆H₁₆ClNO₂ 301.76 Chloro, methylphenoxy Benzyl; aromatic substituents Protein interaction; H-bonded crystal chains
N-Cyclohexylacetamide C₈H₁₅NO 141.21 Unsubstituted Chair cyclohexyl; simple acetamide Baseline toxicity; standard handling

Key Comparisons:

Substituent Effects on Solubility and Lipophilicity The hydroxyacetamide (C₈H₁₅NO₂) exhibits higher aqueous solubility due to its polar -OH group, whereas the methylsulfanyl and phenylsulfanyl analogs are more lipophilic. The phenylsulfanyl derivative (C₁₄H₁₉NOS) has the highest molecular weight and lipophilicity, which may influence membrane permeability in biological systems . The unsubstituted N-cyclohexylacetamide (C₈H₁₅NO) serves as a baseline, lacking functional groups that modulate solubility or binding .

Structural and Crystallographic Behavior Cyclohexyl rings in all compounds adopt a chair conformation, as confirmed by X-ray crystallography in dichlorophenylsulfanyl analogs . Hydrogen bonding varies with substituents: N-benzylphenoxy derivatives form extended H-bonded chains via N–H⋯O interactions, while methylsulfanyl and phenylsulfanyl groups may disrupt such networks due to steric or electronic effects .

Biological Interactions N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide demonstrates explicit protein-binding activity, attributed to its aromatic and electronegative substituents . The methylsulfanyl analog’s smaller, less polar group may reduce binding affinity but improve metabolic stability. Safety Profiles: N-Cyclohexylacetamide requires standard handling (e.g., skin/eye rinsing), but methylsulfanyl variants may pose additional hazards due to sulfur reactivity, though specific data is absent .

Synthetic and Industrial Relevance

  • Phenylsulfanyl derivatives (e.g., CAS 71433-02-8) are marketed as pharmaceutical intermediates, highlighting the commercial value of sulfanyl-acetamide scaffolds .

Q & A

Q. What are the optimized synthetic routes for N-cyclohexyl-2-methylsulfanylacetamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions, including cyclocondensation, substitution, and amide coupling. Key steps include:

  • Cyclocondensation : Formation of the sulfanyl-acetamide backbone under controlled pH (e.g., using NaOH) and temperature (60–80°C) to minimize side reactions .
  • Substitution reactions : Introducing the cyclohexyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures >95% purity .
    Critical parameters : Temperature fluctuations >5°C reduce yields by 15–20%, and pH deviations below 7.5 promote hydrolysis of the sulfanyl group .

Q. Which spectroscopic and computational methods are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key signals:
    • Cyclohexyl protons: δ 1.2–1.8 ppm (multiplet).
    • Methylsulfanyl group: δ 2.1 ppm (singlet) .
  • Infrared (IR) spectroscopy : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 2550–2600 cm⁻¹ (S-H, if present) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 242.0984 (calculated for C₁₀H₁₇NOS₂) .
  • X-ray crystallography : Resolves bond angles (e.g., C-S-C ~105°) and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies in bioactivity (e.g., IC₅₀ values varying by >10-fold) may arise from:

  • Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding kinetics .
  • Solvent effects : DMSO >1% (v/v) in cell-based assays can artificially suppress activity .
    Methodological solutions :
    • Standardize protocols using guidelines like OECD 423 for toxicity assays.
    • Validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays) .

Q. What strategies are effective for studying this compound’s enzyme inhibition mechanisms?

  • Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, Kᵢ values <1 µM suggest strong binding to acetylcholinesterase’s catalytic site .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with cyclohexyl group occupying hydrophobic pockets .
  • Mutagenesis studies : Replace key residues (e.g., Ser203 in esterases) to confirm interaction sites .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (sulfanyl group) and electrophilic (amide carbonyl) sites .
  • Solvent modeling : COSMO-RS simulations predict solubility trends (e.g., logP = 2.3 in octanol/water) .
  • Transition state analysis : Locate energy barriers for hydrolysis (ΔG‡ ~25 kcal/mol at pH 7) .

Q. What advanced techniques are recommended for analyzing degradation byproducts of this compound under physiological conditions?

  • LC-MS/MS : Quantify oxidative metabolites (e.g., sulfoxide derivatives at m/z 258.0930) in simulated gastric fluid .
  • Stability studies : Use accelerated conditions (40°C/75% RH for 4 weeks) with HPLC monitoring to detect >5% degradation .
  • Isotope labeling : ¹⁴C-tracing identifies cleavage pathways (e.g., cyclohexyl group vs. acetamide fragmentation) .

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